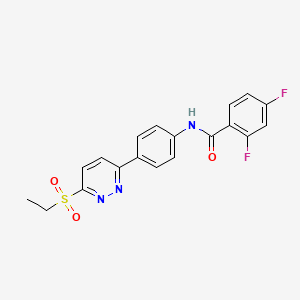

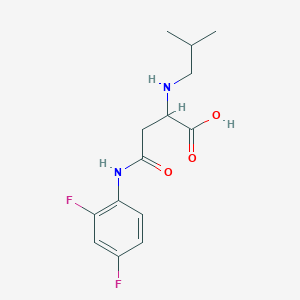

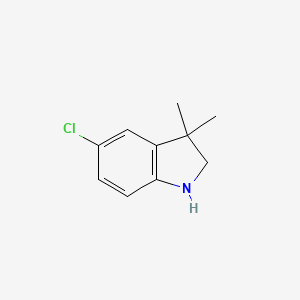

![molecular formula C19H21N3O3 B2406481 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide CAS No. 2097896-15-4](/img/structure/B2406481.png)

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique

Corrosion Inhibition

Research by Leçe et al. (2008) examined Schiff base compounds with similar structural features for their corrosion inhibitive properties on mild steel in acidic solutions. The study suggests that the presence of nitrogen, oxygen, and sulfur donors in such compounds can significantly enhance corrosion inhibition efficiency, with some compounds achieving up to 97% efficiency (Leçe, Emregül, & Atakol, 2008).

Gene Expression Regulation

Gottesfeld et al. (1997) explored small molecules targeting specific DNA sequences to control gene expression. Synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids showed affinity and specificity for DNA comparable to DNA-binding proteins, indicating potential for therapeutic applications in regulating gene expression (Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).

Synthesis of Heterocycles

Grošelj et al. (2013) developed a method for synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates starting from N-protected α-amino acids. This work illustrates the utility of enaminones, derived from amino acids, in constructing functionalized heterocycles, demonstrating the compound's relevance in synthetic organic chemistry (Grošelj, Žorž, Golobič, Stanovnik, & Svete, 2013).

Luminescence Sensitization

Tigaa et al. (2017) investigated the sensitization of luminescence in lanthanide ions by ZnS nanoparticles capped with Schiff base ligands. This study highlights the potential applications of similar compounds in enhancing the luminescence efficiency of lanthanide ions, which could be useful in lighting and display technologies (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Orientations Futures

The compound “N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide” and similar compounds with a pyrrolidine ring have potential in drug discovery . Future research could focus on exploring the biological activity of these compounds and optimizing their properties for therapeutic use.

Propriétés

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14(25-17-6-3-2-4-7-17)19(24)21-12-15-10-16(13-20-11-15)22-9-5-8-18(22)23/h2-4,6-7,10-11,13-14H,5,8-9,12H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCGXNJVVQQVKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CN=C1)N2CCCC2=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

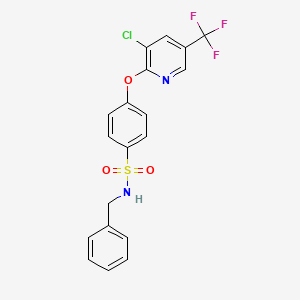

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)

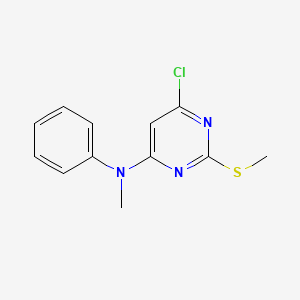

![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)

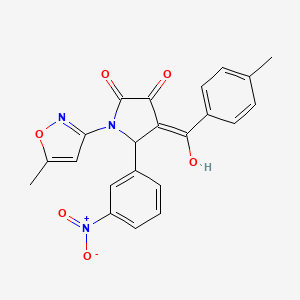

![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)